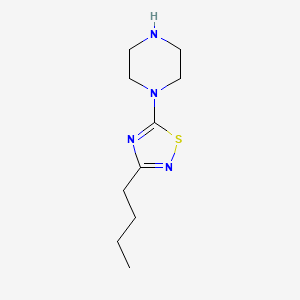

1-(3-Butyl-1,2,4-thiadiazol-5-yl)piperazine

Description

Contextualization within Thiadiazole and Piperazine (B1678402) Chemistry

The 1,2,4-thiadiazole (B1232254) ring is a five-membered aromatic heterocycle containing two nitrogen atoms, one sulfur atom, and two carbon atoms. Derivatives of thiadiazole are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. The electronic nature of the thiadiazole ring allows it to act as a bioisostere for other chemical groups, potentially enhancing the pharmacological profile of a molecule.

Piperazine is a six-membered saturated heterocycle containing two nitrogen atoms at opposite positions. This simple ring system is a common feature in a multitude of approved drugs, owing to its ability to improve the pharmacokinetic properties of a compound, such as its solubility and bioavailability. rsc.org The piperazine moiety can also serve as a linker to connect different pharmacophores and can interact with various biological targets. rsc.org

The combination of a thiadiazole nucleus with a piperazine ring in 1-(3-Butyl-1,2,4-thiadiazol-5-yl)piperazine creates a molecule with a distinct three-dimensional structure and a unique distribution of electronic properties. The butyl group attached to the thiadiazole ring adds a lipophilic character, which can influence the compound's ability to cross cell membranes.

Historical Development and Significance of Thiadiazole-Piperazine Hybrid Scaffolds

The development of hybrid molecules containing both thiadiazole and piperazine moieties is a logical progression in the field of medicinal chemistry, building upon the individual successes of these two scaffolds. Researchers have been actively exploring the synthesis and biological evaluation of various thiadiazole-piperazine derivatives for several decades.

Early research in this area often focused on the synthesis of novel chemical entities and the screening of their biological activities. Over time, more targeted approaches have been employed, with researchers designing and synthesizing thiadiazole-piperazine hybrids to interact with specific biological targets, such as enzymes or receptors.

The significance of these hybrid scaffolds lies in their potential to yield compounds with improved efficacy, selectivity, and pharmacokinetic profiles compared to molecules containing only one of the heterocyclic systems. The modular nature of their synthesis allows for the systematic modification of different parts of the molecule—the thiadiazole core, the piperazine linker, and the substituents on both rings—to fine-tune their properties and optimize their biological activity.

Below is a data table summarizing the types of biological activities observed in the broader class of thiadiazole-piperazine derivatives, which provides a context for the potential areas of investigation for this compound.

| Biological Activity Investigated | General Observations for Thiadiazole-Piperazine Derivatives |

| Anticancer | Some derivatives have shown cytotoxic effects against various cancer cell lines. |

| Antimicrobial | Antibacterial and antifungal activities have been reported for certain compounds. |

| CNS Activity | Potential for activity on central nervous system targets has been explored. |

It is important to note that the specific biological activity and potency of any given compound are highly dependent on its exact chemical structure. Therefore, while the general class of thiadiazole-piperazine hybrids shows significant promise, dedicated research on this compound is necessary to elucidate its specific pharmacological profile.

Structure

3D Structure

Properties

IUPAC Name |

3-butyl-5-piperazin-1-yl-1,2,4-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4S/c1-2-3-4-9-12-10(15-13-9)14-7-5-11-6-8-14/h11H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LALQZRSWETUUQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NSC(=N1)N2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 3 Butyl 1,2,4 Thiadiazol 5 Yl Piperazine and Analogues

General Synthetic Strategies for 1,2,4-Thiadiazole (B1232254) Scaffolds

The 1,2,4-thiadiazole ring is a key structural motif in numerous biologically active compounds. Its synthesis is well-documented, with several reliable methods for constructing this five-membered heterocyclic system.

Cyclization Reactions for 1,2,4-Thiadiazole Ring Formation

The formation of the 1,2,4-thiadiazole ring is typically achieved through cyclization reactions, where acyclic precursors are converted into the heterocyclic system. A predominant method involves the oxidative cyclization of thioamides or related thio-precursors. For instance, the oxidative dimerization of thioamides is a common route to symmetrically substituted 1,2,4-thiadiazoles.

More pertinent to the synthesis of unsymmetrically substituted thiadiazoles like the 3-butyl derivative in the target compound, is the reaction of an amidine or its equivalent with a sulfur-containing reagent, followed by cyclization. A widely employed strategy is the intramolecular oxidative cyclization of N-acyl- or N-imidoyl-thioamides. These reactions often utilize oxidizing agents to facilitate the formation of the crucial N-S bond within the thiadiazole ring.

A summary of common cyclization strategies is presented in Table 1.

| Starting Materials | Reagents/Conditions | Product Type |

| Thioamides | Oxidizing agents (e.g., halogens, H₂O₂, IBX) | Symmetrically substituted 1,2,4-thiadiazoles |

| Amidines and Thioacylating agents | Base, then in situ oxidation | Unsymmetrically substituted 1,2,4-thiadiazoles |

| Nitriles and Thioamides | Lewis acid (e.g., AlCl₃), then oxidation (e.g., I₂) | Unsymmetrically substituted 1,2,4-thiadiazoles |

| Imidoyl thioureas | Oxidative S-N bond formation (e.g., PIFA) | 3-substituted-5-amino-1,2,4-thiadiazoles |

Functionalization of the 1,2,4-Thiadiazole Ring System

Once the 1,2,4-thiadiazole ring is formed, it can be further functionalized to introduce various substituents at the 3- and 5-positions. The reactivity of the 1,2,4-thiadiazole ring is influenced by the nature of the existing substituents. The 5-position is particularly susceptible to nucleophilic substitution, especially when a good leaving group, such as a halogen, is present. This reactivity is pivotal for the introduction of the piperazine (B1678402) moiety in the synthesis of the target compound.

For the synthesis of 1-(3-Butyl-1,2,4-thiadiazol-5-yl)piperazine, a key intermediate would be a 3-butyl-1,2,4-thiadiazole with a suitable leaving group at the 5-position, such as 3-butyl-5-chloro-1,2,4-thiadiazole (B2583171). This intermediate can then be subjected to nucleophilic substitution by piperazine.

Synthetic Routes to Piperazine-Containing Derivatives

Introduction of the Piperazine Moiety

The most direct method for introducing the piperazine ring onto the 1,2,4-thiadiazole scaffold is through a nucleophilic substitution reaction. As mentioned, a 5-halo-1,2,4-thiadiazole serves as an excellent electrophile for this transformation. The reaction typically proceeds by treating the halogenated thiadiazole with piperazine in a suitable solvent, often in the presence of a base to neutralize the hydrogen halide formed during the reaction.

The general reaction is as follows:

3-Butyl-5-chloro-1,2,4-thiadiazole + Piperazine → this compound + HCl

The reaction conditions, such as temperature and choice of solvent and base, can be optimized to achieve high yields.

N-Alkylation and N-Acylation Strategies on Piperazine

Following the successful coupling of the piperazine ring to the 1,2,4-thiadiazole core, the secondary amine of the piperazine moiety offers a site for further functionalization. This allows for the creation of a library of analogues with diverse properties. Standard N-alkylation and N-acylation reactions can be employed.

N-Alkylation: Reaction with alkyl halides (e.g., alkyl bromides or iodides) in the presence of a base can introduce various alkyl groups.

N-Acylation: Treatment with acyl chlorides or acid anhydrides leads to the formation of amides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides another route to N-alkylated derivatives.

These strategies are fundamental in medicinal chemistry for exploring the structure-activity relationships of a new compound series.

Convergent and Divergent Synthetic Pathways for this compound

The synthesis of the target compound and its analogues can be designed using either a convergent or a divergent approach.

A convergent synthesis would involve the separate synthesis of two key fragments, the 3-butyl-1,2,4-thiadiazole core and the piperazine moiety (which could be pre-functionalized), followed by their coupling in a late-stage step. For the parent compound, this would entail the synthesis of 3-butyl-5-chloro-1,2,4-thiadiazole and its subsequent reaction with piperazine.

A divergent synthesis would begin with a common intermediate, in this case, this compound, which is then elaborated into a variety of analogues. This approach is highly efficient for generating a library of related compounds for biological screening. The N-alkylation and N-acylation reactions described in section 2.2.2 are classic examples of divergent synthetic steps.

An illustrative divergent synthetic scheme is shown below:

This compound → [N-Alkylation/N-Acylation] → A diverse library of N-substituted analogues

Table 2 provides examples of potential final compounds that could be synthesized through a divergent approach starting from the parent compound.

| Starting Material | Reagent | Product |

| This compound | Benzyl bromide | 1-(3-Butyl-1,2,4-thiadiazol-5-yl)-4-benzylpiperazine |

| This compound | Acetyl chloride | 1-(4-(3-Butyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl)ethan-1-one |

| This compound | Benzaldehyde, NaBH(OAc)₃ | 1-(3-Butyl-1,2,4-thiadiazol-5-yl)-4-benzylpiperazine |

This strategic combination of well-established ring-forming reactions, functionalization through nucleophilic substitution, and subsequent diversification via standard N-functionalization reactions provides a robust and flexible platform for the synthesis of this compound and a wide array of its analogues for further investigation.

Key Intermediates and Reaction Conditions in the Synthesis of 1,2,4-Thiadiazole-Piperazine Conjugates

The construction of 1,2,4-thiadiazole-piperazine conjugates is typically achieved through a convergent synthetic approach. This involves the separate synthesis of a functionalized 1,2,4-thiadiazole intermediate, which is then coupled with piperazine. A crucial intermediate in this process is a halo-substituted 1,2,4-thiadiazole, which serves as an electrophilic partner for the nucleophilic piperazine.

A plausible synthetic pathway towards this compound involves two primary stages:

Formation of the 1,2,4-Thiadiazole Ring: The initial step is the synthesis of a 3-butyl-5-halo-1,2,4-thiadiazole. A common method for the formation of such 3,5-disubstituted 1,2,4-thiadiazoles is the oxidative cyclization of thioamides. In a representative synthesis, pentanethioamide (B1281579) can be reacted with an appropriate electrophilic species to furnish the 1,2,4-thiadiazole core. For instance, the reaction of a thioamide with a source of electrophilic halogen and a nitrogen-carbon fragment can lead to the desired halo-substituted thiadiazole.

Coupling with Piperazine: The subsequent step involves the nucleophilic substitution of the halogen on the 1,2,4-thiadiazole ring with piperazine. This reaction is a well-established method for the formation of carbon-nitrogen bonds in the synthesis of piperazine-containing pharmaceuticals. mdpi.com The electronegativity of the nitrogen atoms in the thiadiazole ring can render the carbon atoms susceptible to nucleophilic attack, facilitating the displacement of a leaving group like a halogen.

The reaction conditions for this nucleophilic aromatic substitution (SNAr) are critical and are optimized to achieve high conversion and minimize side reactions. A base is typically employed to deprotonate one of the nitrogen atoms of piperazine, thereby increasing its nucleophilicity. The choice of solvent is also important, with polar aprotic solvents often being preferred to facilitate the reaction.

| Intermediate | Structure | Role in Synthesis |

|---|---|---|

| Pentanethioamide | CH₃(CH₂)₃CSNH₂ | Provides the butyl group at the C3 position and part of the thiadiazole ring. |

| 3-Butyl-5-chloro-1,2,4-thiadiazole | C₄H₉-C₂N₂S-Cl | Electrophilic precursor for the introduction of the piperazine moiety. |

| Piperazine | C₄H₁₀N₂ | Nucleophile that displaces the chloro group on the thiadiazole ring. |

The reaction conditions for the coupling of 3-butyl-5-chloro-1,2,4-thiadiazole with piperazine are detailed in the table below. These conditions are representative of typical SNAr reactions used to form heteroaryl-piperazine bonds.

| Parameter | Condition | Purpose |

|---|---|---|

| Solvent | Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) | Polar aprotic solvent to facilitate the SNAr reaction. |

| Base | Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) | To deprotonate piperazine and act as a scavenger for the HCl byproduct. |

| Temperature | 80-120 °C | To provide sufficient energy for the reaction to proceed at a reasonable rate. |

| Reaction Time | 4-24 hours | Duration required for the completion of the reaction, monitored by techniques like TLC or LC-MS. |

The synthesis of analogues of this compound can be achieved by varying the starting thioamide to introduce different alkyl or aryl groups at the C3 position of the thiadiazole ring. Similarly, substituted piperazines can be used to generate a library of compounds with diverse functionalities.

Molecular Mechanisms and Pharmacological Targets for 1 3 Butyl 1,2,4 Thiadiazol 5 Yl Piperazine and Analogues

Identification of Key Molecular Targets (e.g., Receptors, Enzymes)

Research into 1-(3-Butyl-1,2,4-thiadiazol-5-yl)piperazine and its analogues has identified several key molecular targets, primarily enzymes and receptors implicated in various physiological and pathological processes. The 1,2,4-thiadiazole (B1232254) and piperazine (B1678402) moieties are common scaffolds in medicinal chemistry, known to interact with a range of biological macromolecules.

One of the prominent targets identified for a closely related analogue, 4-(3-phenyl- nih.govnih.govresearchgate.netthiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, is the enzyme Fatty Acid Amide Hydrolase (FAAH) . nih.gov FAAH is an integral membrane enzyme that plays a crucial role in the degradation of endogenous bioactive lipids, such as anandamide (B1667382). nih.gov Inhibition of FAAH leads to an increase in the levels of these lipids, which are involved in processes like pain, inflammation, and neurotransmission. nih.gov This suggests that FAAH is a potential key molecular target for compounds with a 1,2,4-thiadiazol-5-yl)piperazine core structure.

Furthermore, various derivatives of 1,3,4-thiadiazole (B1197879), a related isomer, have been investigated for their anticancer properties. These compounds have been shown to target enzymes and receptors critical for cancer cell proliferation and survival, such as tyrosine kinases . The 1,3,4-thiadiazole ring is considered a bioisostere of pyrimidine, a fundamental component of nucleic acids, which may explain its ability to interfere with processes related to DNA replication in cancer cells. nih.gov

In the context of cancer research, piperazine-based bis(thiazole) and bis(thiadiazole) hybrids have demonstrated cytotoxic effects against various cancer cell lines, including hepatoblastoma (HepG2), human colorectal carcinoma (HCT 116), and breast cancer (MCF-7). nih.govsemanticscholar.org The molecular targets for these compounds are suggested to be involved in apoptosis pathways. nih.govsemanticscholar.org

Additionally, isothiazole (B42339) analogues, which share a similar five-membered heterocyclic ring structure, have been identified as negative allosteric modulators of the metabotropic glutamate (B1630785) receptor 5 (mGlu5) . researchgate.net This indicates that receptors are also a potential class of targets for thiadiazole-piperazine compounds.

The table below summarizes the potential molecular targets for this compound and its analogues based on available research.

| Potential Molecular Target | Compound Class/Analogue | Therapeutic Area |

| Fatty Acid Amide Hydrolase (FAAH) | 4-(3-phenyl- nih.govnih.govresearchgate.netthiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide | Pain, Inflammation |

| Tyrosine Kinases | N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide derivatives | Cancer |

| Apoptosis-Related Proteins | Piperazine-based bis(thiazole/thiadiazole) hybrids | Cancer |

| Metabotropic Glutamate Receptor 5 (mGlu5) | Isothiazole analogues | Neurological Disorders, Pain |

Ligand-Target Interaction Analysis

The interaction between this compound analogues and their molecular targets has been elucidated through various biochemical and computational methods. A notable example is the interaction of the FAAH inhibitor, 4-(3-phenyl- nih.govnih.govresearchgate.netthiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, with the enzyme.

Studies have shown that the acyl piperazinyl fragment of this inhibitor forms a covalent bond with the enzyme. nih.gov This covalent modification of the enzyme is a key feature of its inhibitory mechanism. The bond is slowly hydrolyzed, leading to the release of the piperazinyl fragment and the eventual recovery of enzyme activity. nih.gov This type of interaction is characteristic of mechanism-based inhibitors.

Molecular docking studies of other 1,3,4-thiadiazole derivatives have provided insights into the non-covalent interactions that are crucial for ligand binding. These interactions typically include:

Hydrogen bonding: The nitrogen atoms in the thiadiazole and piperazine rings can act as hydrogen bond acceptors, while any N-H groups can act as donors.

Hydrophobic interactions: The butyl group in this compound and other alkyl or aryl substituents on analogous compounds can engage in hydrophobic interactions with nonpolar pockets of the target protein.

Pi-stacking: Aromatic rings, if present in the analogue structure, can participate in pi-stacking interactions with aromatic amino acid residues in the binding site.

Visualization of docked ligands within the active site of their target proteins allows for a detailed analysis of these interactions, guiding the design of more potent and selective inhibitors.

Allosteric Modulation and Substrate Competitive Inhibition

The mechanisms of action for this compound and its analogues can involve both direct competition with the substrate and allosteric modulation.

The inhibition of FAAH by 4-(3-phenyl- nih.govnih.govresearchgate.netthiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide is an example of mechanism-based inhibition , which can be considered a form of irreversible or slowly reversible competitive inhibition. nih.gov In this case, the inhibitor binds to the active site of the enzyme and forms a covalent adduct, thereby preventing the substrate from binding and being hydrolyzed. nih.gov

The concept of allosteric modulation has also been explored for related heterocyclic compounds. Negative allosteric modulators (NAMs) of the mGlu5 receptor have been developed from an isothiazole scaffold. researchgate.net These molecules bind to a site on the receptor that is distinct from the endogenous ligand binding site (the orthosteric site). researchgate.net This binding event induces a conformational change in the receptor that reduces its affinity for the endogenous ligand or its ability to initiate a signaling cascade upon ligand binding. researchgate.net Given the structural similarities, it is plausible that certain 1,2,4-thiadiazole-piperazine derivatives could also function as allosteric modulators of their respective targets.

The table below outlines the observed and potential inhibitory mechanisms for this class of compounds.

| Inhibitory Mechanism | Example/Potential Application | Description |

| Mechanism-Based Inhibition | FAAH inhibition by a thiadiazol-piperazine analogue | The inhibitor forms a covalent bond with the enzyme's active site, leading to prolonged or irreversible inhibition. |

| Allosteric Modulation | mGlu5 receptor modulation by isothiazole analogues | The compound binds to a site other than the active site, altering the target's conformation and function. |

Signaling Pathway Modulation and Downstream Cellular Effects

The interaction of this compound and its analogues with their molecular targets can lead to the modulation of various intracellular signaling pathways and result in a range of downstream cellular effects.

In the case of FAAH inhibition, the primary downstream effect is the elevation of endogenous fatty acid amides , such as anandamide, oleoylethanolamide, and palmitoylethanolamide, in the brain and other tissues. nih.gov These lipids then act on their respective receptors, such as cannabinoid receptors, leading to analgesic and anti-inflammatory effects. nih.gov

For the anticancer analogues, the modulation of signaling pathways is more directly related to cell survival and death. For instance, certain piperazine-based bis(thiadiazole) hybrids have been shown to induce apoptosis in cancer cells. nih.govsemanticscholar.org This is achieved through the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes like Bcl-2. nih.gov The induction of apoptosis is a key mechanism for the elimination of cancer cells.

Furthermore, some 1,3,4-thiadiazole derivatives have been found to inhibit the formation of the 70S initiation complex in bacteria, which is essential for protein biosynthesis. nih.gov This disruption of protein synthesis leads to antibacterial effects. nih.gov

The downstream cellular effects are summarized in the table below.

| Molecular Target/Mechanism | Signaling Pathway/Downstream Effect | Cellular Outcome |

| FAAH Inhibition | Increased levels of endogenous cannabinoids | Reduced pain signaling and inflammation |

| Apoptosis Induction | Upregulation of pro-apoptotic genes, downregulation of Bcl-2 | Programmed cell death in cancer cells |

| Inhibition of Protein Biosynthesis | Disruption of the 70S initiation complex | Inhibition of bacterial growth |

Computational Chemistry and in Silico Structural Insights

Molecular Docking Studies for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For derivatives of 1,2,4-thiadiazole (B1232254), docking studies have been instrumental in elucidating potential binding modes with various biological targets. For instance, studies on related thiadiazole compounds have shown interactions with key amino acid residues within the active sites of enzymes, such as hydrogen bonding and hydrophobic interactions, which are crucial for their inhibitory activity. nih.govnih.govnih.gov

While specific docking studies solely on 1-(3-Butyl-1,2,4-thiadiazol-5-yl)piperazine are not extensively detailed in the available literature, the general principles derived from docking analyses of similar structures can be extrapolated. The butyl group would be expected to engage in hydrophobic interactions, while the nitrogen atoms of the piperazine (B1678402) and thiadiazole rings could act as hydrogen bond acceptors or donors, depending on the target protein's active site. nih.govnih.gov For example, in studies of other piperazine-containing thiadiazoles, the piperazine moiety has been shown to be a critical component for anchoring the molecule within a binding pocket. nih.gov

Interactive Table: Predicted Interactions from Molecular Docking of Related Thiadiazole-Piperazine Scaffolds

| Interaction Type | Moiety Involved | Potential Interacting Residues |

| Hydrogen Bonding | Piperazine Nitrogen | Aspartate, Glutamate (B1630785), Serine |

| Hydrogen Bonding | Thiadiazole Nitrogen | Threonine, Tyrosine, Asparagine |

| Hydrophobic | Butyl Chain | Leucine, Isoleucine, Valine |

| Pi-Stacking | Thiadiazole Ring | Phenylalanine, Tyrosine, Tryptophan |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand the chemical features that are important for activity. mdpi.com

For classes of compounds including thiadiazole and piperazine derivatives, QSAR studies have been successfully applied to predict various biological activities, such as antimicrobial and antileishmanial effects. mdpi.comresearchgate.net These studies typically involve calculating a range of molecular descriptors, including electronic, steric, and hydrophobic parameters, and then using statistical methods to build a predictive model. mdpi.com While a specific QSAR model for this compound has not been published, the structural motifs present in the molecule have been analyzed in broader QSAR studies of related compounds. mdpi.comresearchgate.net For example, the lipophilicity, often represented by LogP, and the electronic properties of the thiadiazole ring are commonly found to be significant descriptors in QSAR models for this class of compounds. researchgate.net

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. nih.gov This model can then be used to search large databases of chemical compounds (virtual screening) to identify new molecules that are likely to have the desired activity. researchgate.netmdpi.com

Pharmacophore models developed for thiadiazole-containing compounds often include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.gov The this compound molecule possesses several of these features: the nitrogen atoms of the thiadiazole and piperazine rings can act as hydrogen bond acceptors, and the butyl group provides a significant hydrophobic feature. These features could be used to construct a pharmacophore model for virtual screening to identify other potential bioactive compounds. nih.govresearchgate.net

In Silico Predictions of Biological Activity and Target Interactions

In silico tools can predict the potential biological activities and targets of a compound based on its chemical structure. These predictions are often made by comparing the structure of the compound to the structures of known drugs and bioactive molecules. nih.govresearchgate.netnih.gov

For this compound, in silico prediction software could suggest a range of potential biological activities based on the presence of the thiadiazole and piperazine moieties, which are found in many biologically active compounds. nih.govresearchgate.net Thiadiazole derivatives have been associated with a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.gov Similarly, the piperazine ring is a common scaffold in medicinal chemistry and is present in drugs with various therapeutic applications. researchgate.net In silico target prediction tools might identify potential protein targets for this compound by matching its structural features to the binding sites of known proteins. researchgate.net

Interactive Table: In Silico Predicted Properties for this compound

| Property | Predicted Value/Activity | Basis of Prediction |

| Lipophilicity (LogP) | Moderately Lipophilic | Presence of butyl chain and heterocyclic rings |

| Water Solubility | Low to Moderate | Predominantly non-polar structure |

| Potential Targets | Kinases, GPCRs, Proteases | Similarity to known ligands for these targets nih.gov |

| Predicted Activities | Antimicrobial, Anti-inflammatory | Presence of thiadiazole and piperazine scaffolds nih.govnih.gov |

Advanced Research Methodologies and Techniques

High-Throughput Screening Approaches for Novel Bioactive Compounds

High-Throughput Screening (HTS) allows for the rapid assessment of large libraries of chemical compounds for a specific biological activity. This methodology is instrumental in identifying initial "hit" compounds from which more potent and selective analogs can be developed.

One prominent HTS method involves the use of fluorescence-based assays. For instance, a high-throughput FLIPR (Fluorometric Imaging Plate Reader) based Ca²⁺ entry assay was successfully used to screen a large collection of compounds, leading to the identification of a thiadiazole series as inhibitors of the hTRPA1 (human transient receptor potential ankyrin 1) channel. This screen identified initial hits with micromolar to sub-micromolar inhibitory concentrations (IC₅₀), providing a foundation for further SAR studies.

Another efficient strategy is the combination of combinatorial chemistry with direct screening. nih.gov Methodologies like parallel synthesis enable the creation of extensive libraries of related compounds, such as piperazine-tethered thiazoles, which can then be screened for desired biological effects. mdpi.com In one such campaign, a library of these compounds was screened against the chloroquine-resistant Dd2 strain of Plasmodium falciparum, identifying potent antiplasmodial agents. mdpi.com Similarly, miniaturized click chemistry has been employed to rapidly assemble libraries of triazole-containing piperazine (B1678402) derivatives for direct screening, leading to the discovery of potent inhibitors of the SARS-CoV-2 main protease (Mpro). nih.gov This approach significantly accelerates the hit-to-lead process by integrating synthesis and screening in a high-throughput format. nih.gov

| Compound Class | Screening Target | Screening Method | Hit Compound Example | Activity Metric (Value) |

|---|---|---|---|---|

| Thiadiazole Derivatives | hTRPA1 Channel | FLIPR Ca²⁺ Assay | Compound 1 | IC₅₀ (0.13 µM) |

| Piperazine-Tethered Thiazoles | P. falciparum (Dd2 strain) | SYBR Green I Fluorescence Assay | 2291-61 | EC₅₀ (102 nM) |

| Triazole-Piperazines | SARS-CoV-2 Mpro | Miniaturized Click Chemistry & Direct Screening | C1N46 | IC₅₀ (1.87 µM), EC₅₀ (6.99 µM) |

Chemoinformatics and Data Mining in Thiadiazole-Piperazine Research

Chemoinformatics and computational modeling are indispensable tools for rational drug design, helping to predict the biological activity of novel molecules and understand their interactions with target proteins. These in silico methods save considerable time and resources compared to traditional synthesis and testing.

A key technique in this field is the three-dimensional quantitative structure-activity relationship (3D-QSAR). semanticscholar.orgnih.gov Studies on various thiadiazole derivatives have utilized 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models. These models correlate the steric, electrostatic, and hydrophobic properties of the molecules with their biological activity, providing insights for designing more potent compounds. semanticscholar.org For example, 3D-QSAR models developed for a series of thiadiazole-thiazolone derivatives as mitotic kinesin Eg5 inhibitors showed good statistical quality and predictive ability (Q² = 0.617 for CoMFA, Q² = 0.638 for CoMSIA), guiding the design of new inhibitors.

Molecular docking is another powerful computational method used to predict the binding orientation and affinity of a small molecule to its protein target. researchgate.net Docking studies have been widely applied to thiadiazole-piperazine derivatives to elucidate their binding modes. For instance, docking analyses of N,N′-disubstituted piperazines bearing 1,3,4-thiadiazole (B1197879) moieties helped to understand their interactions with the active site of enoyl-ACP reductase from E. coli. researchgate.net Similarly, docking studies on (5-nitroheteroaryl-1,3,4-thiadiazol-2-yl) piperazinyl analogs identified key hydrogen bonding and hydrophobic interactions within the active site of Leishmania major topoisomerase IB, providing a structural basis for their observed antileishmanial activity. researchgate.net These studies often reveal critical amino acid residues involved in the binding, which is invaluable information for future lead optimization. researchgate.netresearchgate.net

| Technique | Compound Series | Protein Target | Key Findings / Model Statistics |

|---|---|---|---|

| 3D-QSAR (CoMFA/CoMSIA) | Thiadiazole-thiazolone derivatives | Mitotic Kinesin Eg5 | Generated models with good predictive ability (Q² > 0.6). |

| Molecular Docking | Piperazine-bis(1,3,4-thiadiazole) | E. coli Enoyl-ACP Reductase | Identified binding modes and interactions with active site residues. researchgate.net |

| Molecular Docking | (5-nitroheteroaryl-1,3,4-thiadiazol-2-yl) piperazinyl analogs | Leishmania Topoisomerase IB | Revealed key hydrogen bonds and hydrophobic interactions responsible for activity. researchgate.net |

| Virtual Screening / Docking | 1,3,4-Thiadiazole derivatives | Estrogen Receptor | Identified lead candidates with high binding energies (-9.36 kcal/mol). biointerfaceresearch.com |

Application of Advanced Spectroscopic Techniques for Structural Characterization in Research

The unambiguous determination of the chemical structure of newly synthesized compounds like 1-(3-Butyl-1,2,4-thiadiazol-5-yl)piperazine is fundamental. Advanced spectroscopic techniques are routinely employed for this purpose, providing detailed information about molecular connectivity, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for structural elucidation. proquest.comnih.gov Both one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments (e.g., HMQC, HMBC) are used. nih.govnih.gov For symmetrical piperazine-thiadiazole compounds, the ¹H NMR spectra often show a characteristic singlet signal for the piperazine protons in the range of δ 3.15–3.77 ppm. nih.gov In the ¹³C NMR spectra, the piperazine methylene (B1212753) carbons typically appear as a single signal around δ 46.81–48.66 ppm, while the carbon atoms of the 1,3,4-thiadiazole ring can be observed at distinct chemical shifts based on their substituents. nih.gov

Mass Spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is used to determine the exact molecular weight and confirm the elemental composition of a compound. mdpi.com Infrared (IR) spectroscopy is used to identify the presence of specific functional groups by observing their characteristic vibrational frequencies, such as C-H and C-N bonds. nih.gov

For determining the precise three-dimensional structure in the solid state, Single Crystal X-ray Diffraction is the definitive method. nih.govmdpi.com This technique provides exact bond lengths, bond angles, and conformational details of the molecule, which can help in understanding its stereochemistry and packing in the crystal lattice. mdpi.commdpi.com These detailed structural insights are crucial for validating computational models and understanding structure-activity relationships at the atomic level. mdpi.com

| Technique | Moiety / Information Obtained | Typical Data / Observation |

|---|---|---|

| ¹H NMR | Piperazine Protons (symmetrical) | Singlet signal at δ 3.15–3.77 ppm nih.gov |

| ¹³C NMR | Piperazine Carbons (symmetrical) | Signal at δ 46.81–48.66 ppm nih.gov |

| ¹³C NMR | 1,3,4-Thiadiazole Carbons | Quaternary carbon signals at δ 128.27–184.46 ppm nih.gov |

| IR Spectroscopy | Functional Groups | Aliphatic C-H stretch (υ 2898–2983 cm⁻¹), C-N stretch (υ 1093–1190 cm⁻¹) nih.gov |

| Mass Spectrometry | Molecular Weight / Formula | Provides exact mass to confirm elemental composition. mdpi.com |

| X-ray Diffraction | 3D Molecular Structure | Precise bond lengths, angles, and crystal packing. nih.govmdpi.com |

Future Directions and Mechanistic Therapeutic Potential

Elucidation of Undefined Mechanisms of Action for Thiadiazole-Piperazine Derivatives

While the thiadiazole scaffold is present in clinically used drugs and numerous derivatives have shown a wide range of biological activities, the precise molecular targets for many of these compounds remain unknown. The mesoionic nature of the thiadiazole ring allows these molecules to readily cross cellular membranes, enabling interaction with a variety of biological targets. However, for many thiadiazole derivatives demonstrating potent anticancer effects, their exact mechanism of action has not been fully elucidated.

Future research must prioritize the identification of specific molecular targets to move beyond generalized observations of cytotoxicity. Techniques such as thermal proteome profiling, chemical proteomics, and genetic screening (e.g., CRISPR-Cas9 screens) can be employed to deconstruct the complex pharmacology of these compounds. For instance, while some thiazole-piperazine derivatives have been mechanistically linked to the opioidergic system for antinociceptive effects, similar in-depth studies are required for other observed biological activities like anticancer and antimicrobial effects. Understanding these mechanisms is crucial for rational drug design and for predicting potential on-target and off-target effects.

Development of Novel In Vitro and In Vivo Assays for Specific Biological Activities

The evaluation of thiadiazole-piperazine derivatives has historically relied on a standard battery of in vitro and in vivo assays, such as MTT assays for cytotoxicity against cancer cell lines and maximal electroshock seizure models for anticonvulsant activity. While informative, these methods often measure downstream or generalized effects and may not capture the specific activity of a compound.

The future development of more sophisticated and targeted assays is essential for advancing this chemical class. This includes:

Target-Based Assays: Developing specific enzymatic or receptor-binding assays for hypothesized targets like specific kinases, histone deacetylases (HDACs), or tubulin.

Phenotypic Screening: Utilizing high-content imaging and advanced cell models (e.g., 3D spheroids, organoids, patient-derived cells) to assess the effects of compounds in a more physiologically relevant context.

Advanced In Vivo Models: Moving beyond traditional xenograft models to patient-derived xenografts (PDX) or genetically engineered mouse models (GEMMs) that better recapitulate human diseases. This will provide more predictive data on efficacy and potential resistance mechanisms.

Computational and In Silico Models: Combining computational predictions with phenotypic screening to efficiently screen large libraries of compounds and prioritize candidates for further testing.

An example of the type of data generated from current in vitro assays for related compounds is presented below.

| Compound Derivative | Target Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Piperazine-based bis(thiazole) hybrid (9i) | HCT 116 (Colon Cancer) | 1.2 nM | |

| 1,2,3-thiadiazole DHEA derivative (25) | T47D (Breast Cancer) | 0.058 µM | |

| 1,3,4-thiadiazole-1,2,4-triazole (8e) | MCF-7 (Breast Cancer) | 0.23 µM | |

| 1,3,4-thiadiazole-1,2,4-triazole (8e) | DU145 (Prostate Cancer) | 0.19 µM | |

| 1,3,4-thiadiazole (B1197879) analogue (4c) | MCF-7 (Breast Cancer) | 1.03 µg/ml |

Exploration of Polypharmacology and Multi-target Approaches for Complex Diseases

The traditional "one drug, one target" paradigm is often insufficient for treating complex, multifactorial diseases such as cancer or neurodegenerative disorders. The concept of polypharmacology, where a single drug is designed to interact with multiple targets, is gaining traction as a more effective therapeutic strategy. The piperazine (B1678402) scaffold is a common feature in molecules targeting the central nervous system (CNS) due to its ability to interact with a variety of receptors.

The thiadiazole-piperazine framework is an ideal starting point for designing multi-target-directed ligands (MTDLs). For example, novel thiazole-piperazine derivatives have been designed as multitarget agents for Alzheimer's disease by simultaneously inhibiting acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and β-amyloid aggregation. Similarly, in oncology, these compounds could be engineered to inhibit multiple cancer-related pathways, such as targeting both receptor tyrosine kinases and enzymes involved in DNA repair, potentially leading to synergistic effects and overcoming drug resistance.

Strategic Design of Next-Generation 1,2,4-Thiadiazole-Piperazine Conjugates

The versatility of the thiadiazole-piperazine scaffold allows for extensive chemical modification to create next-generation therapeutics. A key strategy in modern medicinal chemistry is molecular hybridization, which involves combining two or more pharmacophores to create a new hybrid compound with potentially enhanced activity or a dual mode of action.

Future design strategies for 1,2,4-thiadiazole-piperazine conjugates include:

Hybrid Molecules: Synthesizing hybrids that conjugate the thiadiazole-piperazine core with other heterocyclic systems known for their biological activity, such as triazoles, oxadiazoles, or indoles.

Bis-Compounds: Creating dimeric structures, such as piperazine-based bis(thiadiazoles), which can enhance binding affinity and potentially engage with multiple binding sites on a target protein or bridge two proteins together.

Targeted Conjugates: Linking the thiadiazole-piperazine moiety to molecules that target specific cell types, such as antibodies or ligands for overexpressed receptors on cancer cells, to improve selectivity and reduce off-target toxicity.

Translational Research Paradigms and Preclinical-to-Application Bridging

The transition of a promising compound from preclinical discovery to clinical application is a major bottleneck in drug development, fraught with high failure rates. For heterocyclic compounds like 1-(3-Butyl-1,2,4-thiadiazol-5-yl)piperazine, several challenges must be addressed to ensure successful translation.

Key considerations for bridging the preclinical-to-application gap include:

Pharmacokinetics and ADMET Profiling: Early and thorough assessment of absorption, distribution, metabolism, excretion, and toxicity (ADMET) is critical, as many drug candidates fail due to poor pharmacokinetic properties. Optimizing these properties through structural modification is a crucial step.

Biomarker Development: Identifying and validating biomarkers that can predict patient response or provide early evidence of target engagement can de-risk clinical trials and enable a more personalized medicine approach.

Navigating Non-Scientific Hurdles: The path to clinical application is also affected by non-scientific factors, including the availability of funding, regulatory burdens, and intellectual property issues, which must be strategically managed.

By focusing on these key areas, the therapeutic potential of this compound and its derivatives can be more effectively explored and translated into novel treatments for a range of complex diseases.

Q & A

Q. What are the standard synthetic routes for 1-(3-Butyl-1,2,4-thiadiazol-5-yl)piperazine?

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the 1,2,4-thiadiazole ring via cyclization of thioamide precursors under reflux conditions with reagents like sulfur monochloride (S₂Cl₂) .

- Step 2: Alkylation of the piperazine moiety using 3-butyl-5-chloro-1,2,4-thiadiazole in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) to facilitate nucleophilic substitution .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol is used to isolate the product. Yield optimization requires precise temperature control (60–80°C) .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions and piperazine-thiadiazole connectivity .

- Mass Spectrometry (MS): High-resolution MS to verify molecular weight and fragmentation patterns .

- X-ray Crystallography: Resolves structural ambiguities (e.g., bond angles, torsional strain) and validates the 3-butyl substitution on the thiadiazole ring .

Q. What are the primary biological targets of thiadiazole-piperazine hybrids?

Similar compounds exhibit activity against:

- Enzymes: Inhibition of cyclooxygenase (COX) or phosphodiesterases (PDEs), validated via enzymatic assays (e.g., fluorescence-based PDE inhibition) .

- Receptors: Modulation of serotonin or dopamine receptors, assessed through radioligand binding studies .

Advanced Research Questions

Q. How can synthetic yields be improved for large-scale production?

- Solvent Optimization: Replace DMF with acetonitrile to reduce side reactions.

- Catalysis: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates .

- Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 12 hours to 2 hours) while maintaining >90% purity .

Q. How do structural modifications (e.g., alkyl chain length) affect bioactivity?

- Comparative SAR Studies: Synthesize analogs with varying alkyl chains (e.g., methyl, pentyl) and evaluate IC₅₀ values in anti-inflammatory assays. Longer chains (e.g., butyl) enhance lipophilicity, improving membrane permeability .

- Computational Modeling: Molecular docking (e.g., AutoDock Vina) predicts binding affinity changes with substituent modifications .

Q. What strategies resolve contradictions in reported biological data?

- Standardized Assays: Re-evaluate activity using uniform protocols (e.g., MTT assay for cytotoxicity) to minimize inter-lab variability .

- Metabolite Profiling: LC-MS/MS identifies active metabolites that may contribute to discrepancies .

Q. How can stability issues in aqueous solutions be mitigated?

- pH Adjustment: Store solutions at pH 6–7 to prevent thiadiazole ring hydrolysis .

- Lyophilization: Formulate as a lyophilized powder with cryoprotectants (e.g., trehalose) for long-term stability .

Q. What methods confirm target engagement in cellular models?

- Chemical Proteomics: Use photoaffinity labeling with a biotinylated probe to isolate and identify bound proteins .

- Knockdown/Overexpression: CRISPR-Cas9-mediated gene editing validates target specificity (e.g., COX-2 knockout reduces anti-inflammatory effects) .

Data Analysis and Optimization

Q. How should researchers interpret conflicting spectroscopic data?

- 2D NMR (COSY, HSQC): Resolves overlapping signals in crowded regions (e.g., piperazine CH₂ groups) .

- Dynamic NMR: Detects conformational exchange in the piperazine ring at variable temperatures .

Q. What computational tools predict physicochemical properties?

- Software: SwissADME or Molinspiration calculates logP, solubility, and bioavailability .

- Molecular Dynamics (MD): Simulates membrane permeation (e.g., GROMACS) .

Experimental Design

Q. How to design a robust SAR study for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.